3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol
Overview
Description
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol is an organic compound with the molecular formula C14H23NO4 It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propane-1,2-diol backbone through a propan-2-ylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-amino-1-propanol.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-amino-1-propanol to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: Similar structure but lacks the amino group.
1-(3,4-Dimethoxyphenyl)propane-1,2-diol: Similar structure but lacks the propan-2-ylamino linkage.
3-(3,4-Dimethoxyphenyl)propane-1,2-diol: Similar structure but lacks the amino group.
Uniqueness
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol is unique due to the presence of both the 3,4-dimethoxyphenyl group and the propan-2-ylamino linkage, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)propan-2-ylamino]propane-1,2-diol |
InChI |
InChI=1S/C14H23NO4/c1-10(15-8-12(17)9-16)6-11-4-5-13(18-2)14(7-11)19-3/h4-5,7,10,12,15-17H,6,8-9H2,1-3H3 |
InChI Key |
DPSRMDDQJBHPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NCC(CO)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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